

What is the mechanism of action of [Compound]?

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Compound of Interest

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An In-depth Technical Guide on the Mechanism of Action of Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Ibrutinib is a first-in-class, potent, and orally administered small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK).^{[1][2]} BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, which is fundamental for the proliferation, differentiation, survival, and trafficking of B-cells.^{[3][4][5]} In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is often aberrantly and constitutively active, driving the growth and survival of malignant cells.^{[1][3][4][6]}

The primary mechanism of Ibrutinib involves the formation of a specific, covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.^{[2][3][4]} This irreversible binding leads to sustained inhibition of BTK's enzymatic activity.^{[1][3]} By blocking BTK, Ibrutinib effectively disrupts the downstream signaling cascade that is essential for B-cell survival and proliferation.^{[2][4]} This disruption inhibits the activation of key signaling proteins such as phospholipase Cy2 (PLCy2), AKT, and the nuclear factor- κ B (NF- κ B) transcription factor.^{[4][7][8]}

The consequences of this inhibition are manifold. It leads to a reduction in malignant B-cell proliferation and an increase in apoptosis (programmed cell death).^[4] Furthermore, Ibrutinib

impacts the interaction of cancer cells with their microenvironment. It has been shown to inhibit B-cell chemotaxis towards chemokines like CXCL12 and CXCL13 and reduce cellular adhesion, thereby dislodging malignant cells from protective niches within lymphoid tissues and promoting their egress into the peripheral blood.[1][2]

While highly potent against BTK, Ibrutinib also exhibits off-target activity against other kinases containing a homologous cysteine residue, including other TEC family kinases.[9][10] It can also inhibit interleukin-2-inducible T-cell kinase (ITK), which may enhance tumor immune surveillance.[2] These off-target effects are thought to contribute to both the therapeutic profile and some of the adverse events associated with the drug.[9]

Data Presentation

Table 1: Inhibitory Activity of Ibrutinib Against Various Kinases

Kinase Target	IC50 (nM)	Type of Inhibition	Significance
Bruton's Tyrosine Kinase (BTK)	0.5	Covalent, Irreversible	Primary target for efficacy in B-cell malignancies.[10]
TEC	78	Covalent, Irreversible	Off-target, may contribute to bleeding risk.[10]
Epidermal Growth Factor Receptor (EGFR)	-	Covalent, Irreversible	Off-target, associated with rash and diarrhea.[9]
C-terminal Src Kinase (CSK)	-	Reversible	Off-target, potentially linked to atrial fibrillation.[9][10]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from multiple sources for illustrative purposes.

Table 2: Summary of Clinical Efficacy Data for Ibrutinib

Indication	Study/Trial Cohort	Overall Response Rate (ORR)	Complete Response (CR)	Median	
				Progression-Free Survival (PFS)	Overall Survival (OS) Rate
Chronic Lymphocytic Leukemia (CLL)	Relapsed/Refractory (FIRE study)	96.8% (at 60 months)	40.7%	53.1 months	64.5% (at 60 months)[1]
CLL (High-Risk)	10-year follow-up	-	-	~7 years	59% (at 10 years)
CLL (Treatment-Naïve)	5-year follow-up	89%	29%	92% (at 5 years)	-
Mantle Cell Lymphoma (MCL)	Relapsed/Refractory	66%	31%	10.3 months	23.1 months

Data represents findings from various clinical trials and real-world studies. Response rates and survival data can vary based on patient population, line of therapy, and follow-up duration.

Experimental Protocols

Protocol 1: BTK Kinase Assay (Biochemical)

This assay directly measures the enzymatic activity of BTK and the inhibitory effect of Ibrutinib.

- Principle: A radiometric or fluorescence-based method is used to quantify the phosphorylation of a substrate by a recombinant BTK enzyme. The reduction in substrate phosphorylation in the presence of Ibrutinib indicates its inhibitory activity.[3]
- Materials:
 - Recombinant human BTK enzyme

- Kinase assay buffer
- ATP (with ^{33}P -ATP for radiometric detection)
- Kinase substrate (e.g., poly(E,Y)4:1)[3]
- Ibrutinib (dissolved in DMSO)
- 96-well plates
- Plate reader (scintillation counter or fluorescence reader)
- Methodology:
 - Prepare serial dilutions of Ibrutinib in the kinase buffer.
 - In a 96-well plate, add the diluted Ibrutinib or a vehicle control (DMSO).[3]
 - Add a solution containing the recombinant BTK enzyme and the substrate to each well.[3]
 - Pre-incubate the plate for 10-15 minutes at room temperature to allow Ibrutinib to bind to BTK.[3]
 - Initiate the kinase reaction by adding the ATP solution.[3]
 - Incubate the plate at 30°C for 60 minutes.[3]
 - Stop the reaction (e.g., by adding EDTA).[3]
 - Quantify the amount of phosphorylated substrate using the appropriate detection method.
 - Calculate the percentage of inhibition for each Ibrutinib concentration and determine the IC₅₀ value.[3]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the effect of Ibrutinib on the metabolic activity and proliferation of cancer cells.

- Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[\[3\]](#)
- Materials:
 - B-cell malignancy cell lines (e.g., MCF-7)
 - Complete cell culture medium
 - Ibrutinib (dissolved in DMSO)
 - MTT reagent
 - Solubilization solution (e.g., DMSO or acidified isopropanol)
 - 96-well plates
 - Spectrophotometer
- Methodology:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with various concentrations of Ibrutinib or a vehicle control.
 - Incubate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
 - Add MTT reagent to each well and incubate for an additional 2-4 hours.
 - Remove the medium and add the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.

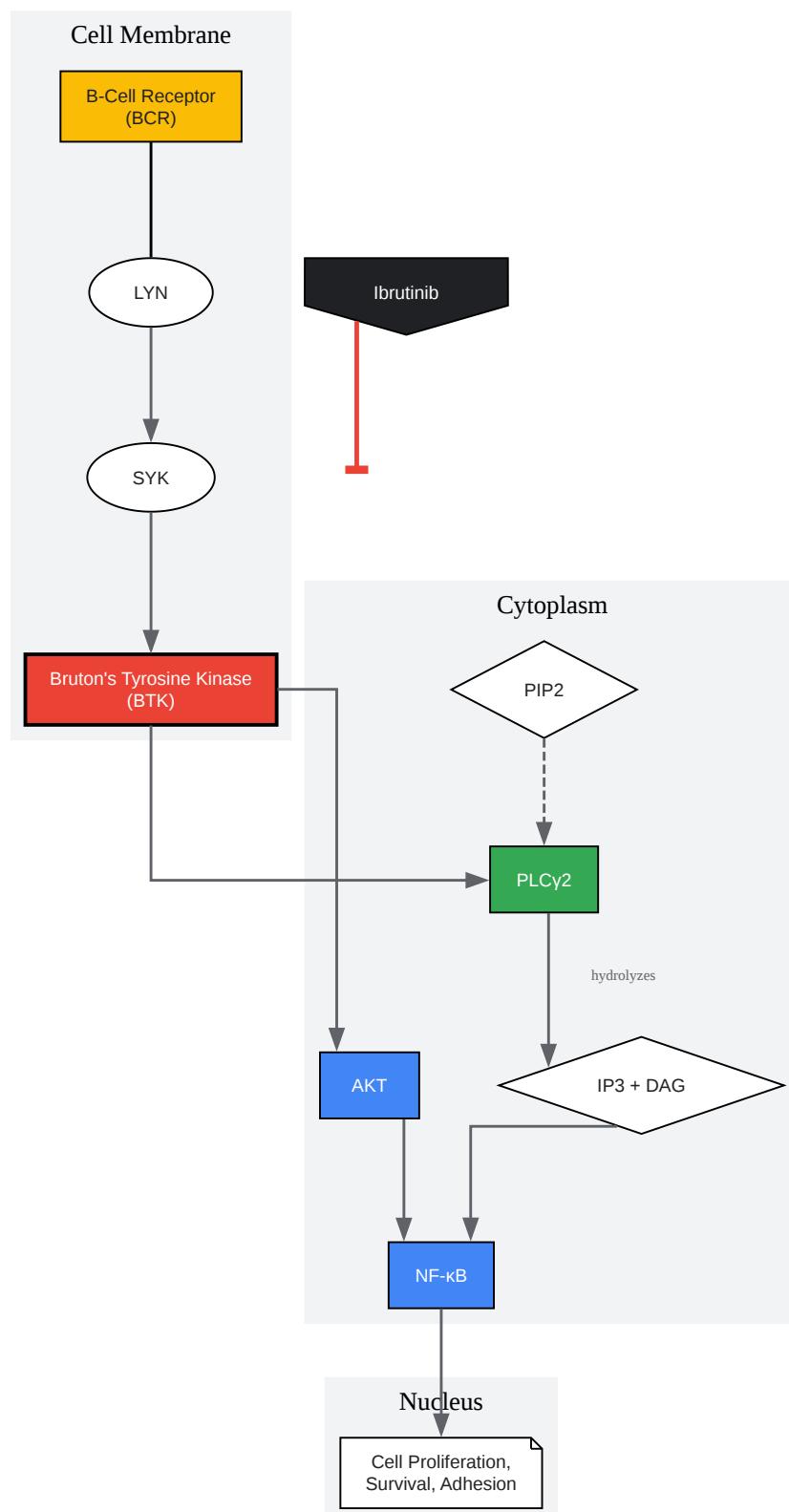
Protocol 3: Apoptosis Assay (Caspase-Glo 3/7 Assay)

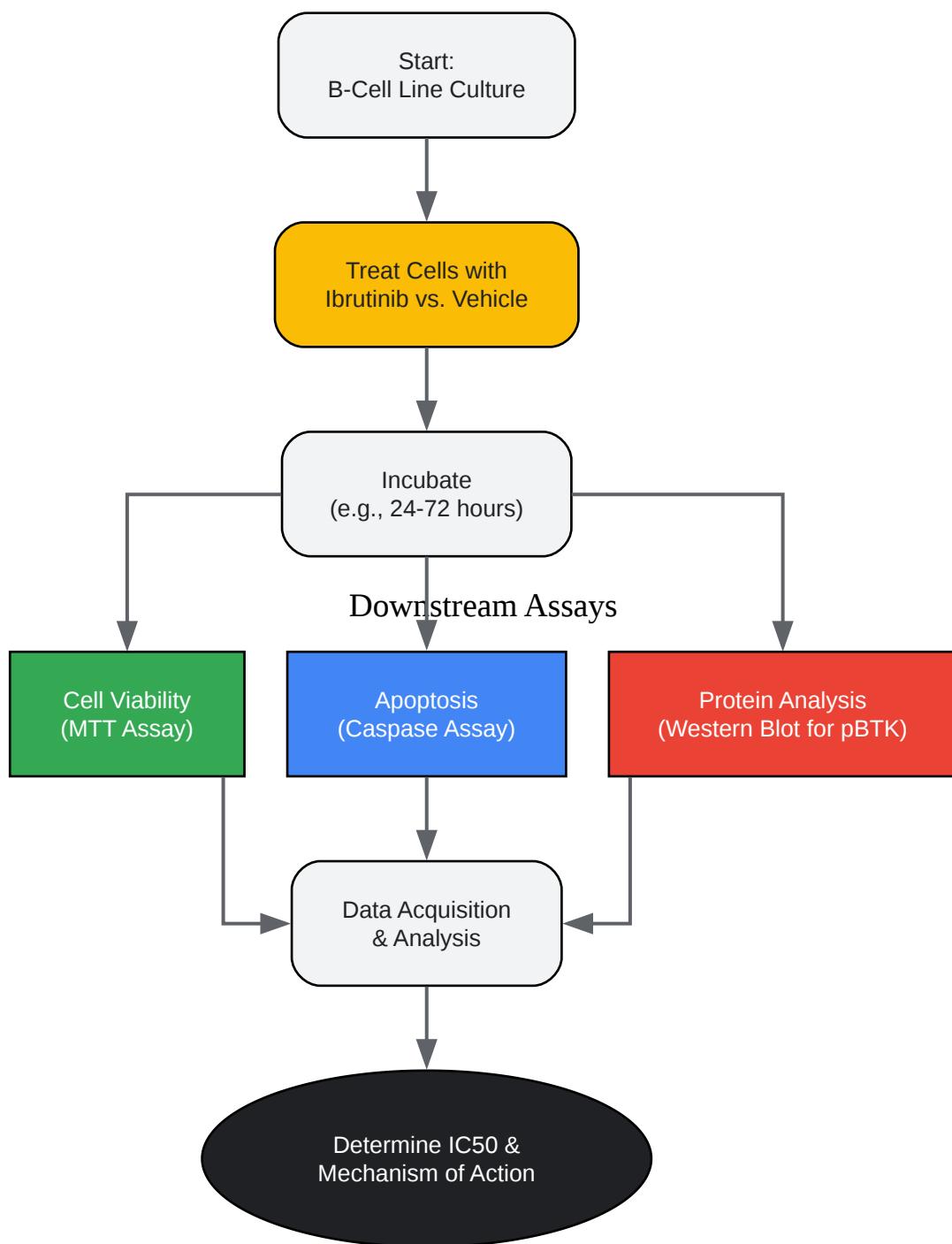
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

- Principle: The assay provides a luminogenic caspase-3/7 substrate. In the presence of active caspase-3/7, the substrate is cleaved, and a luciferase enzyme generates a luminescent signal that is proportional to the amount of caspase activity.
- Materials:
 - B-cell malignancy cell lines
 - Complete culture medium
 - Ibrutinib (dissolved in DMSO)
 - Caspase-Glo 3/7 Assay kit[3]
 - White-walled 96-well plates suitable for luminescence[3]
 - Luminometer
- Methodology:
 - Seed cells in a white-walled 96-well plate.
 - Treat cells with various concentrations of Ibrutinib or a vehicle control.
 - Incubate for 24 to 48 hours at 37°C.[3]
 - Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.[3]
 - Add the Caspase-Glo 3/7 reagent to each well.[3]
 - Mix gently on an orbital shaker for 30-60 seconds.[3]
 - Incubate at room temperature for 1-2 hours.

- Measure luminescence using a luminometer. The signal intensity is directly proportional to the level of apoptosis.

Visualizations



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